BML-111 is a synthetic analogue of Lipoxin A4 (LXA4), an endogenous anti-inflammatory and pro-resolution lipid mediator derived from arachidonic acid. [, , , , ] It acts as a selective agonist for the Lipoxin A4 receptor, also known as Formyl Peptide Receptor 2 (FPR2/ALX). [, , , , , , , , ] BML-111 has demonstrated anti-inflammatory, anti-tumor, and tissue protective effects in various experimental models.
Mechanism of Action
BML-111 primarily exerts its effects by binding to and activating the Lipoxin A4 receptor (ALX/FPR2). [, , , , , , , , ] This activation triggers various downstream signaling pathways, including:
Suppression of pro-inflammatory mediators: BML-111 reduces the expression and production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8 in various tissues and cell types. [, , , , , , , , , , , , , , , , , ]
Enhancement of anti-inflammatory mediators: BML-111 increases the expression of anti-inflammatory mediators like IL-10 and TGF-β. [, , , , , ]
Modulation of immune cell function: BML-111 influences macrophage polarization, shifting them from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype. [] It also suppresses neutrophil infiltration and mast cell activation. [, , ]
Inhibition of NF-κB pathway: BML-111 suppresses the activation of the NF-κB signaling pathway, a key regulator of inflammation. [, , , , ]
Activation of other signaling pathways: BML-111 has been implicated in activating pathways like the SIRT1/NF-κB pathway and the ERK/COX-2 pathway, potentially contributing to its beneficial effects. [, ]
Applications
Sepsis: BML-111 improves intestinal mucosal barrier function, reduces systemic inflammation, and inhibits the Wnt5a/FZD5/CaMKII signaling pathway in sepsis models. [, , ]
Acute Lung Injury: BML-111 attenuates ventilator-induced lung injury and hemorrhagic shock-induced lung injury by reducing inflammation and modulating the NF-κB and MAPK pathways. [, , , , , ]
Acute Kidney Injury: BML-111 reduces inflammatory responses and apoptosis in renal tissue, potentially by inhibiting the MAPK pathway. []
Pulmonary Fibrosis: BML-111 suppresses TGF-β1-induced lung fibroblast activation and reduces bleomycin-induced pulmonary fibrosis in experimental models. []
Fetal Growth Restriction: BML-111 shows potential in protecting against fetal growth restriction induced by antenatal dexamethasone. []
Spinal Cord Injury: BML-111 alleviates inflammatory injury and oxidative stress in experimental models of spinal cord injury. []
Acute Pancreatitis: BML-111 exerts protective effects on acute pancreatitis-associated lung injury in mice. []
Asthma: BML-111 shows promising results in initial studies involving asthmatic children with acute episodes, suggesting potential as a novel therapeutic strategy for asthma. []
Liver Injury: BML-111 protects against various models of liver injury, including endotoxin-induced liver injury, CCl4-induced acute liver injury, and LPS/D-GalN-induced acute liver injury. [, , , ]
Cancer: BML-111 demonstrates anti-tumor effects in models of melanoma and hepatocarcinoma, suggesting potential applications in cancer treatment. [, , ]
Related Compounds
Lipoxin A4 (LXA4)
5(S),6(R)-LXA4 Methyl Ester
Compound Description: 5(S),6(R)-LXA4 Methyl Ester is a synthetic analog of LXA4. Like LXA4, it exhibits anti-inflammatory properties and has been investigated for its potential in treating respiratory diseases such as asthma [].
Relevance: This compound is structurally similar to both LXA4 and BML-111, and it also acts as a LXA4 receptor agonist []. It shares BML-111's ability to activate the LXA4 receptor and elicit similar therapeutic effects.
BOC-2
Relevance: BOC-2 is crucial for dissecting the mechanisms of action of BML-111. Researchers often use BOC-2 to confirm if the observed effects of BML-111 are specifically mediated through the ALX/FPR2 receptor [, , , , , ]. If BML-111's effects are blocked by BOC-2, it strengthens the evidence that these effects are dependent on ALX/FPR2 activation.
Leukotriene B4 (LTB4)
Relevance: LTB4 serves as a contrasting mediator to LXA4 and BML-111 [, ]. While LXA4 and BML-111 promote resolution and reduce inflammation, LTB4 exacerbates inflammation.
JNJ26993135
Relevance: This compound was studied in combination with BML-111 to enhance the protective effects against tight junction disruption caused by P. aeruginosa filtrate []. JNJ26993135 works upstream in the pathway by reducing LTB4 formation, while BML-111 activates the pro-resolving LXA4 receptor. Their combined use may offer a more comprehensive therapeutic strategy.
Formyl-Methionyl-Leucyl-Phenylalanine (fMLF)
Compound Description: Formyl-Methionyl-Leucyl-Phenylalanine (fMLF) is a peptide agonist of the formyl peptide receptor type 1 (FPR1), a receptor closely related to the ALX/FPR2 receptor that BML-111 targets [].
Relevance: fMLF was used in conjunction with BML-111 to understand the roles of FPR1 and FPR2/ALX in nociception. The study found both agonists provided pain relief, suggesting potential interplay between these receptors in pain modulation [].
WRW4
Relevance: WRW4 was used to investigate the role of FPR2/ALX in anti-nociceptive effects [, ].
Prostaglandin J2 (PGJ2)
Relevance: One study found that BML-111 could protect against endotoxin-induced liver injury, potentially through a mechanism involving increased PGJ2 production via the ERK/COX-2 pathway [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BIT-225 is a NCp7 zinc finger inhibitor potentially for the treatment of HCV infection and HIV infection. BIT225 inhibits HIV-1 replication in myeloid dendritic cells. BIT225, inhibits bovine viral diarrhea virus in vitro and shows synergism with recombinant interferon-alpha-2b and nucleoside analogues. BIT225 against HIV-1 release from human macrophages.
Bitertanol is a broad-spectrum triazole fungicide that is active against a variety of fungi, including V. inaequalis and V. pirina, which are responsible for apple and pear scab, respectively, as well as S. mors-uvae and P. ribis, which are responsible for American gooseberry mildew and leaf spot in black currants, respectively. It is active against isolates of V. inaequalis (MICs = 0.6 and 1 µg/ml) but repeated use leads to resistance and cross-resistance (MICs = 9.8-13 µg/ml for bitertanol-resistant isolates). Bitertanol inhibits the cytochrome P450 (CYP450) isoform CYP3A4 (IC50 = 2.74 µM) and inhibits androgenic activity induced by the androgen receptor agonist DHT in a yeast two-hybrid assay (IC50 = 79.85 µM). In rats, bitertanol (10-300 mg/kg, i.p.) increases operant responding on one- and five-minute fixed interval schedules with no effect on motor activity. 1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol is a member of the class of triazoles that is 3,3-dimethyl-1-(1,2,4-triazol-1-yl)butane-1,2-diol substituted at position O-1 by a biphenyl-4-yl group. It is a member of biphenyls, an aromatic ether, a member of triazoles and a secondary alcohol.
Bithionol is an anthelmintic drug. Formulations containing bithionol have demonstrated efficacy against cestodes and trematodes, as well as other parasitic worms. Bithionol inhibits host caspases, including caspases-1, -3, -6, -7, and -9, which act as hub proteins that mediate the lethality of multiple pathogenic agents. By blocking host caspases, bithionol reduces the detrimental effects of anthrax lethal toxin, diphtheria toxin, cholera toxin, P. aeruginosa exotoxin A, Botulinum neurotoxin, ricin, and Zika virus. Bithionol also inhibits NF-κB activation by blocking phosphorylation of IκBα (IC50 = 15.8 µM in a reporter gene assay). Chemical structure: diphenylsulfide Bithionol is a dichlorophenol compound that shows antimicrobial property. Bithionol is an aryl sulfide that is diphenyl sulfide in which each phenyl group is substituted at position 2 by hydroxy and at positions 3 and 5 by chlorine. A fungicide and anthelmintic, it was used in various topical drug products for the treatment of liver flukes, but withdrawn after being shown to be a potent photosensitizer with the potential to cause serious skin disorders. It has a role as an antiplatyhelmintic drug and an antifungal agrochemical. It is an aryl sulfide, an organochlorine pesticide, a dichlorobenzene, a polyphenol, a bridged diphenyl fungicide and a bridged diphenyl antifungal drug. Bithionol, formerly marketed as an active ingredient in various topical drug products, was shown to be a potent photosensitizer with the potential to cause serious skin disorders. Approvals of the NDA's for bithionol drug products were withdrawn on October 24, 1967 (see the Federal Register of October 31, 1967 (32 FR 15046)). 2,2'-thiobis(4,6-dichlorophenol) appears as white or grayish white crystalline powder with a very faint aromatic or phenolic odor. (NTP, 1992)
Bitopertin is an inhibitor of the glycine transporter 1 (GlyT1; IC50 = 30 nM) that increases levels of glycine by inhibiting its reuptake. It is selective for GlyT1, inhibiting GlyT2 and off-target ERG channels with IC50 values of >30 and 17 µM, respectively. Bitopertin was examined in clinical trials on persistent negative symptoms associated with schizophrenia but failed to meet the primary endpoints set forth in these studies. Bitopertin, also known as Paliflutine and RG-1678, is a glycine reuptake inhibitor which was under development as an adjunct to antipsychotics for the treatment of persistent negative symptoms or suboptimally-controlled positive symptoms associated with schizophrenia. Bitopertin-mediated glycine reuptake inhibition may represent a novel treatment option for schizophrenia, with the potential to address negative symptoms.
Bitolterol is a diester sympathomimetic amine with bronchodilator activity. As an ester prodrug, bitolterol is hydrolyzed by esterases to its active metabolite colterol (N-t-butylarterenol). Colterol selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle. This increases air flow and prevents bronchospasms and may eventually lead to an improvement of airway function. Bitolterol is the di-4-toluate ester of (+-)-N-tert-butylnoradrenaline (colterol). A pro-drug for colterol, a beta2-adrenergic receptor agonist, bitolterol is used as its methanesulfonate salt for relief of bronchospasm in conditions such as asthma, chronic bronchitis and emphysema. It has a role as a bronchodilator agent, an anti-asthmatic drug, a beta-adrenergic agonist and a prodrug. It is a member of ethanolamines, a carboxylic ester, a diester, a secondary amino compound and a secondary alcohol. Bitolterol mesylate was used to treat bronchospasms in asthma and COPD. It is a beta-2-adrenergic receptor agonist. Bitolterol was withdrawn from the market by Elan Pharmaceuticals in 2001.